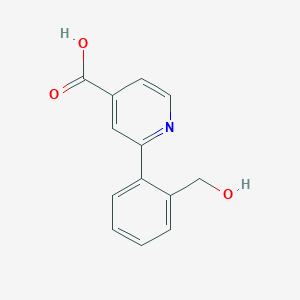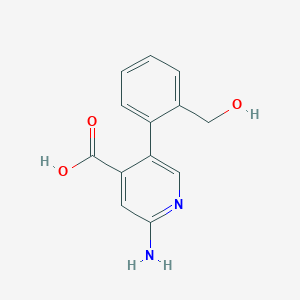
6-(2-Hydroxymethylphenyl)picolinic acid, 95%
Descripción general
Descripción
6-(2-Hydroxymethylphenyl)picolinic acid, 95% (6-HMPA) is an organic compound that is a derivative of the naturally occurring amino acid pyridoxine. It is a white, crystalline solid with a melting point of 81-83 °C and an empirical formula of C8H9NO3. 6-HMPA is a versatile compound that is used in a variety of biological and biochemical applications, such as in the study of enzyme kinetics, metabolic pathways, and cell signaling. It is also used as a starting material for the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
6-(2-Hydroxymethylphenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the substrate from binding. It has also been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may act as a substrate for certain enzymes, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been shown to modulate the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to affect the expression of certain genes, as well as the activity of certain transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. Its relatively low cost and availability also make it a popular choice for laboratory experiments. However, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
The potential applications of 6-(2-Hydroxymethylphenyl)picolinic acid, 95% are vast and varied. It has been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the development of new drugs, as well as for the study of metabolic pathways and cell signaling. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the study of the effects of environmental stressors on cells and the development of new diagnostic tools. Finally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be used to study the effects of various hormones on gene expression and to investigate the effects of drugs on metabolic pathways.
Métodos De Síntesis
6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation. The reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation, is the most common and reliable method for the synthesis of 6-(2-Hydroxymethylphenyl)picolinic acid, 95%. The reaction is carried out in an aqueous solution at a pH of 6-7, and the product is isolated by crystallization.
Aplicaciones Científicas De Investigación
6-(2-Hydroxymethylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the study of enzyme kinetics and metabolic pathways. It has been used to study the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been used to investigate the effects of various drugs on metabolic pathways. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effects of environmental stressors on cells and to investigate the effects of various hormones on cell signaling.
Propiedades
IUPAC Name |
6-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKHNHIMVFAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206906 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-96-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















